![molecular formula C16H10FNO3 B1334727 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 82585-50-0](/img/structure/B1334727.png)
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)” was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound “7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one” is reported to be 312.3 .Scientific Research Applications
Antiviral Activity
Isoindole-1,3-dione derivatives have been reported to exhibit antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the 4-fluorophenyl group may contribute to the compound’s ability to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.
Anti-inflammatory Activity
The anti-inflammatory potential of isoindole derivatives is significant due to their ability to modulate biological pathways involved in inflammation. These compounds can be designed to target specific inflammatory markers, providing a pathway for the development of new anti-inflammatory drugs .
Anticancer Activity
Isoindoline-1,3-dione derivatives have been synthesized and investigated for their cytotoxic effects on blood cancer cell lines . The structural features of these compounds, including the fluorophenyl moiety, may allow them to induce apoptosis in cancer cells or inhibit cell proliferation.
Antioxidant Properties
The indole nucleus, which is part of the compound’s structure, is known for its antioxidant activity. This activity is crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Antimicrobial Effects
Indole derivatives have been explored for their antimicrobial effects, which include combating bacteria and fungi. The structural diversity of these compounds allows for the targeting of different microbial pathways, enhancing their potential as antimicrobial agents .
Antitubercular Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, isoindole derivatives offer a promising avenue for new antitubercular drugs. Their mechanism may involve disrupting the bacterial cell wall or interfering with essential bacterial enzymes .
Antidiabetic Potential
The modulation of metabolic pathways by isoindole derivatives suggests their potential use in managing diabetes. These compounds could be designed to influence insulin release or to improve insulin sensitivity .
Antimalarial Activity
Indole derivatives have shown activity against the malaria parasite, which continues to be a major global health concern. The compounds could interfere with the life cycle of the parasite or inhibit enzymes critical to its survival .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRSUULHMUPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384650 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
82585-50-0 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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